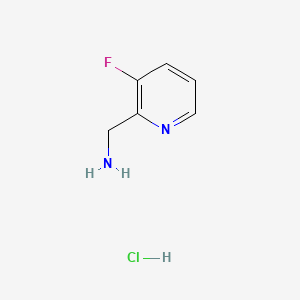

(3-Fluoropyridin-2-yl)methanamine hydrochloride

Description

(3-Fluoropyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative with the molecular formula C₆H₇N₂F·2HCl and a molecular weight of 199.05 g/mol (CAS: 312904-49-7) . It features a pyridine ring substituted with a fluorine atom at the 3-position and an aminomethyl group at the 2-position, forming a hydrochloride salt. Its physicochemical properties, such as moderate lipophilicity (LogP ~1.2) and solubility in polar solvents (e.g., methanol, DMSO), make it suitable for synthetic applications .

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRZELHPCIJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (3-Fluoropyridin-2-yl)methanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(3-Fluoropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Position: Fluorine at the 3-position (target compound) vs. chlorine at 3 or 5 () alters electronic density, impacting binding to receptors like adenosine A₂A .

- Substituent Effects : The trifluoromethyl group () increases lipophilicity (LogP ~2.1) and metabolic stability compared to fluorine .

Oxygen- and Sulfur-Containing Derivatives

Key Observations :

- Methoxy vs.

- Thiazole Derivatives : Though structurally distinct, thiazole-based methanamines () highlight the role of heterocyclic cores in diversifying biological activity.

Aromatic Ring-Modified Analogues

Key Observations :

- Furan vs. Pyridine : Furan derivatives () exhibit reduced basicity compared to pyridine, affecting protonation states under physiological conditions.

Biological Activity

(3-Fluoropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is CHClFN, featuring a fluorinated pyridine ring and an aminomethyl group. This structure contributes to its interaction with various biological targets, enhancing its potential as a drug candidate.

The biological activity of (3-Fluoropyridin-2-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom increases the compound's binding affinity and selectivity toward these targets. The aminomethyl group can form hydrogen bonds with active site residues, stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects such as:

- Inhibition of Protein Kinases : Derivatives of this compound have shown inhibitory effects against mTORC and Pim kinases, which are critical in regulating cell growth and survival.

- Antidepressant and Analgesic Properties : Due to its structural properties, it has potential applications in treating depression and pain.

Biological Activity Overview

Case Studies

- Cancer Therapy : A study demonstrated that derivatives of (3-Fluoropyridin-2-yl)methanamine exhibited cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that modifications to the base structure can enhance anticancer properties.

- Neuropharmacology : Research indicates that certain derivatives may act as effective modulators for neurotransmitter systems, potentially leading to new treatments for mood disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring or the aminomethyl group can significantly alter biological activity. For example, substituents that enhance lipophilicity tend to improve bioavailability and efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.